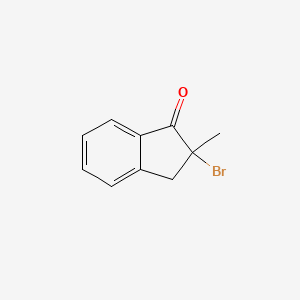![molecular formula C24H24N4O2 B12809591 2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one CAS No. 76918-79-1](/img/structure/B12809591.png)
2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 349459: , also known as 4’-(9-acridinylamino) methanesulfon-m-anisidine, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is particularly notable for its role in medicinal chemistry and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(9-acridinylamino) methanesulfon-m-anisidine typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride and m-anisidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reacting 9-aminoacridine: with methanesulfonyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 9-acridinylamino methanesulfonyl chloride.
Reacting the intermediate: with m-anisidine under reflux conditions to yield the final product, 4’-(9-acridinylamino) methanesulfon-m-anisidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: conditions while maintaining strict control over temperature and pressure.
Purification steps: such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 4’-(9-acridinylamino) methanesulfon-m-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
科学的研究の応用
4’-(9-acridinylamino) methanesulfon-m-anisidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown activity against various cancer cell lines by intercalating into DNA and inhibiting topoisomerase enzymes.
Biological Research: Used as a fluorescent probe due to its ability to bind to nucleic acids and proteins.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of dyes and pigments.
作用機序
The mechanism by which 4’-(9-acridinylamino) methanesulfon-m-anisidine exerts its effects involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of the DNA.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells through the activation of various cellular pathways.
類似化合物との比較
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antibacterial properties.
Amsacrine: An antineoplastic agent that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness: 4’-(9-acridinylamino) methanesulfon-m-anisidine is unique due to its specific structure, which allows for selective binding to DNA and proteins, making it a valuable tool in both research and therapeutic applications.
特性
CAS番号 |
76918-79-1 |
|---|---|
分子式 |
C24H24N4O2 |
分子量 |
400.5 g/mol |
IUPAC名 |
2-amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C24H24N4O2/c1-26(2)15-9-11-19-21(13-15)30-22-14-16(27(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(29)28(24)25/h5-14H,25H2,1-4H3 |
InChIキー |
LQWZPFXZYAVDSS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)N3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



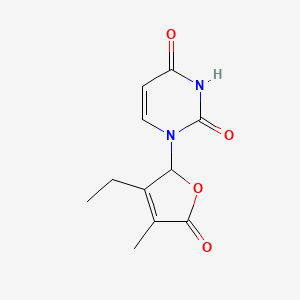
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
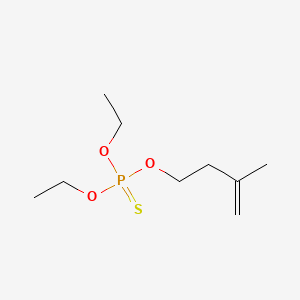
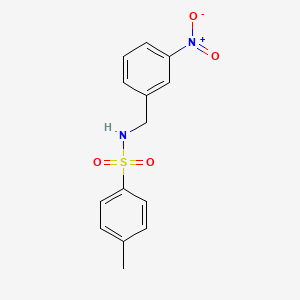


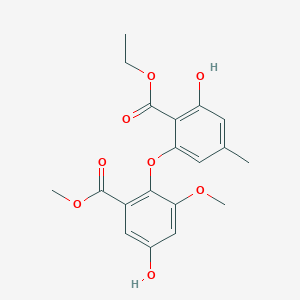

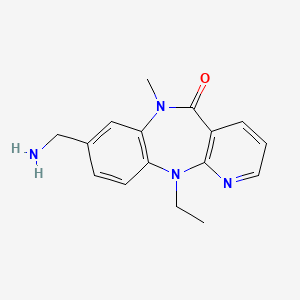
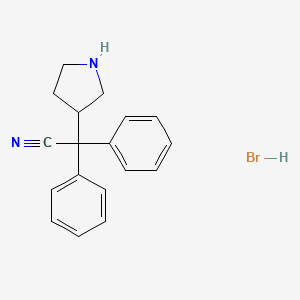
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
